N-(2,4-dimethylphenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(2,4-dimethylphenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both dimethylphenyl and trimethoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: This step may involve the use of Friedel-Crafts acylation or alkylation reactions.
Introduction of the Trimethoxyphenyl Group: This can be done through nucleophilic substitution reactions using appropriate trimethoxyphenyl derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the dimethylphenyl and trimethoxyphenyl groups may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide: can be compared with other oxadiazole derivatives such as:
Uniqueness
The unique combination of the dimethylphenyl and trimethoxyphenyl groups in its structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-13-6-7-16(14(2)10-13)23-19(26)8-9-20-24-22(25-30-20)15-11-17(27-3)21(29-5)18(12-15)28-4/h6-7,10-12H,8-9H2,1-5H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKHGAJIBAZRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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